Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hemioxalate
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Overview
Description
“Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hemioxalate” is a chemical compound with the molecular formula C13H24N2O2 . It is also known by its IUPAC name as tert-butyl 2,7-diazaspiro [4.5]decane-2-carboxylate . The compound is typically stored at 4°C and is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-6-13(10-15)5-4-7-14-9-13/h14H,4-10H2,1-3H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Chemical Reactions Analysis
The specific chemical reactions involving “Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hemioxalate” are not provided in the search results. The compound’s reactivity would depend on various factors such as the reaction conditions and the presence of other reactants .Physical And Chemical Properties Analysis
The compound has a molecular weight of 240.35 . It is an oil at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results .Scientific Research Applications
Conformational Analysis and Peptide Synthesis
The compound tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hemioxalate has been utilized in the synthesis and conformational analysis of spirolactams, which are seen as conformationally restricted pseudopeptides. These spirolactams, including variants like 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes, have been synthesized and studied for their potential use in peptide synthesis as constrained surrogates of Pro-Leu and Gly-Leu dipeptides. The studies involve conformational analyses by NMR experiments and molecular modeling calculations, indicating their potential as gamma-turn/distorted type II beta-turn mimetics (Fernandez et al., 2002).
Crystallographic Analysis and Supramolecular Arrangements
Research on derivatives of 1,3-diazaspiro[4.5]decane, such as 8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decane, has been conducted to explore their molecular and crystal structures. These studies highlight the impact of substituents on the cyclohexane ring in defining the supramolecular arrangements in crystals. Crystallographic analyses show these compounds' ability to form structures without solvent molecules, and the distinct types of structures formed are classified based on the interactions between hydantoin rings (Graus et al., 2010).
NMR Analysis for Stereochemical Configuration
The relative configuration of diazaspirodecanes, such as tert-butyl-substituted variants, has been a subject of study using NMR techniques. This research is essential for understanding the stereochemistry of these compounds, which is pivotal in their application in various chemical syntheses. The studies include comprehensive spectroscopic characterization, providing insights into the preferred conformations and tautomeric equilibria of these compounds (Guerrero-Alvarez et al., 2004).
Synthesis and Reactivity Studies
Synthesis and reactivity of tert-butyl-substituted azaspirodecanes have been a focus area, exploring their potential in forming biologically active heterocyclic compounds. Studies cover the synthesis processes and reactions with other chemical entities, providing a pathway to understanding their utility in creating novel compounds with potential biological activities (Moskalenko & Boev, 2012).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and storing in a well-ventilated place (P403+P233) .
Future Directions
properties
IUPAC Name |
tert-butyl 2,9-diazaspiro[4.5]decane-2-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H24N2O2.C2H2O4/c2*1-12(2,3)17-11(16)15-8-6-13(10-15)5-4-7-14-9-13;3-1(4)2(5)6/h2*14H,4-10H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFMUVBUCFKDKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCNC2.CC(C)(C)OC(=O)N1CCC2(C1)CCCNC2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hemioxalate |
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